

TL-895 Technical Support Center: Minimizing Off-Target Effects

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| Compound of Interest | | |
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| Compound Name: | TL-895 | |
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **TL-895**, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The following resources are designed to help minimize off-target effects and troubleshoot common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **TL-895**?

A1: **TL-895** is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of B-cell receptor (BCR) signaling.[2] This pathway is critical for the proliferation, survival, and differentiation of B-cells.

Q2: What are the known primary on-target and off-target kinases of **TL-895**?

A2: The primary target of **TL-895** is BTK. However, like many kinase inhibitors, it can interact with other kinases. Based on kinome scanning and cellular assays, **TL-895** has shown high-potency inhibition of Bone Marrow X-linked (BMX) kinase, another member of the Tec family of kinases. Moderate off-target effects have been observed for other Tec family kinases such as TEC, B-lymphoid kinase (BLK), and TXK, as well as the receptor tyrosine kinase ERBB4. Notably, **TL-895** shows minimal to no inhibition of CSK and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib.

Troubleshooting & Optimization





Q3: What are the potential functional consequences of inhibiting the known off-target kinases?

A3: Inhibition of off-target kinases can lead to a range of cellular effects that may confound experimental results:

- BMX: Inhibition of BMX can impact inflammatory signaling pathways, including those downstream of Toll-like receptors, and may affect cell adhesion and migration.[3][4]
- TEC Family (TEC, TXK): These kinases are involved in the signaling pathways of various immune cells, including T-cells. Their inhibition can affect T-cell activation, cytokine production, and cytoskeletal organization.[5][6][7][8][9]
- BLK: As a kinase involved in B-cell signaling, its inhibition can have effects on B-cell development and activation, potentially overlapping with the effects of BTK inhibition.[1][10]
- ERBB4: This receptor tyrosine kinase is involved in cell proliferation, differentiation, and survival. Its inhibition could lead to unexpected effects on cell growth, particularly in cell lines where this pathway is active.[11][12][13][14][15]

Q4: How can I confirm that the observed phenotype in my experiment is due to BTK inhibition and not an off-target effect?

A4: To confirm on-target activity, consider the following control experiments:

- Use a structurally unrelated BTK inhibitor: Comparing the effects of TL-895 with another
 potent and selective BTK inhibitor that has a different off-target profile can help attribute the
 observed phenotype to BTK inhibition.
- Rescue experiments: If possible, express a drug-resistant mutant of BTK in your cells. If the phenotype is reversed, it strongly suggests an on-target effect.
- Knockdown/knockout of BTK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate BTK expression. If this phenocopies the effect of TL-895, it supports an on-target mechanism.
- Dose-response analysis: A clear dose-dependent effect that correlates with the IC50 for BTK inhibition in your cellular system is indicative of on-target activity.



Troubleshooting Guide

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| Observed Problem | Potential Cause | Recommended Solution |
|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected Cell Toxicity/Death | Off-target inhibition of kinases essential for cell survival (e.g., ERBB4). | 1. Perform a dose-titration experiment to determine the lowest effective concentration of TL-895. 2. Use a more selective BTK inhibitor as a control. 3. Assess the expression and activation status of known off-target kinases in your cell model. |
| Inconsistent or No Inhibition of BTK Signaling | 1. Incorrect inhibitor concentration. 2. Degraded TL-895 stock solution. 3. High protein expression levels in the cell line leading to rapid inhibitor turnover. | Verify the concentration of your TL-895 stock solution. Prepare fresh stock solutions and store them appropriately. Measure BTK protein levels in your cells and adjust the inhibitor concentration or incubation time accordingly. |
| Unexpected Changes in Cell Morphology or Adhesion | Inhibition of off-target kinases involved in cytoskeletal regulation (e.g., BMX, TEC). | 1. Document morphological changes with microscopy. 2. Investigate the activation status of downstream effectors of BMX and TEC, such as RAC1. 3. Compare with a BTK-specific knockdown to isolate the effects of BTK inhibition on cell morphology. |
| Altered T-cell Activation or Function in Co-culture Experiments | Off-target inhibition of TEC family kinases (TEC, TXK) in T-cells. | 1. Use purified B-cell populations to study the direct effects of TL-895 on B-cells. 2. In co-culture, assess T-cell activation markers (e.g., CD69, CD25) and cytokine production at various TL-895 concentrations. 3. Use a T-cell |



specific inhibitor as a control to understand the contribution of T-cell signaling to the observed phenotype.

Quantitative Data Summary

Table 1: In Vitro Potency of TL-895 Against On-Target and Key Off-Target Kinases

| Kinase Target | IC50 / EC50 (nM) | Assay Type | Reference |
|---------------|------------------|-------------|-----------|
| втк | 1.5 - 4.9 | Biochemical | [13] |
| ВМХ | 0.53 - 1.6 | Biochemical | [9] |
| TEC | 10 - 39 | Biochemical | [16] |
| BLK | 10 - 39 | Biochemical | [16] |
| TXK | 10 - 39 | Biochemical | [16] |
| ERBB4 | 10 - 39 | Biochemical | [16] |

Table 2: Cellular Activity of TL-895

| Cellular Effect | Cell Type | EC50 (nM) | Reference |
|------------------------------------------------------------------|----------------------|-----------|-----------|
| Inhibition of pBTK (Y223) | Ramos cells | 1-10 | [13] |
| Downregulation of CD69 | BCR-stimulated PBMCs | 12 | [16] |
| Inhibition of IL-8, IL- 1β, MCP-1, MIP-1α, IL-6 production | Healthy monocytes | 1-3 | [16] |

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (Tyr223)



Objective: To determine the inhibitory effect of **TL-895** on BTK activation in a cellular context.

Materials:

- Cell line of interest (e.g., Ramos, THP-1)
- TL-895
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- SDS-PAGE gels and transfer apparatus

Procedure:

- Cell Treatment: Seed cells and treat with varying concentrations of TL-895 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-BTK (Tyr223) antibody (diluted in 5% BSA in TBST) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.



- Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total BTK antibody.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the effect of TL-895 on the viability and proliferation of cells.

Materials:

- Cell line of interest
- TL-895
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

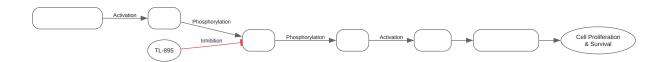
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of TL-895 for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.



- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

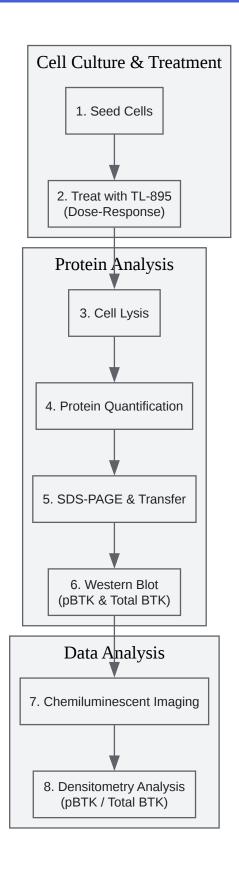
Visualizations



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Caption: **TL-895** inhibits the BTK signaling pathway.

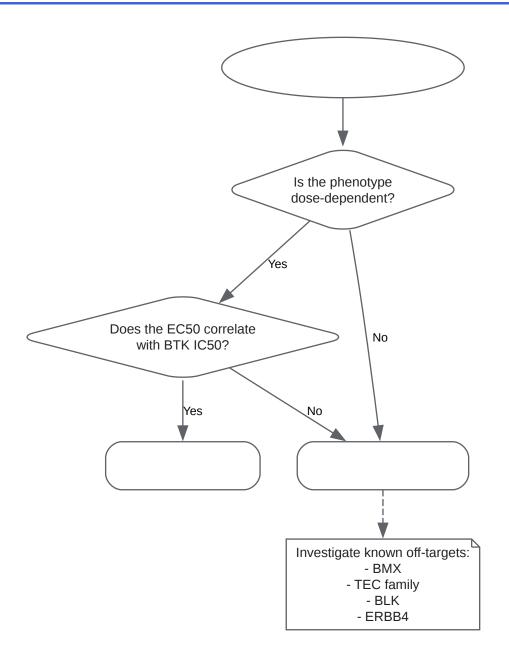




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Caption: Workflow for assessing pBTK inhibition.





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